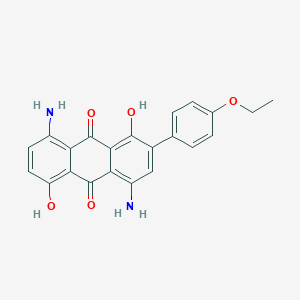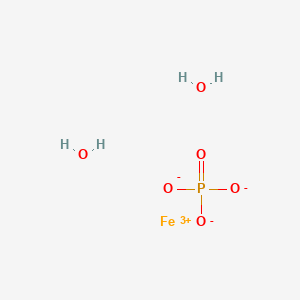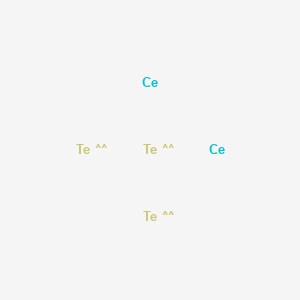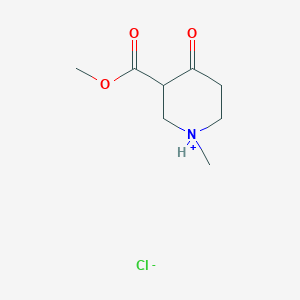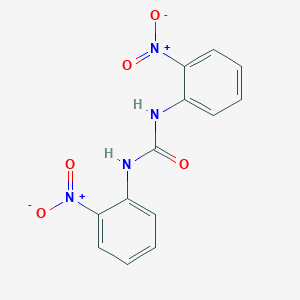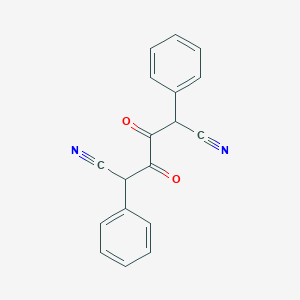
3,4-Dioxo-2,5-diphenylhexanedinitrile
概要
説明
3,4-Dioxo-2,5-diphenylhexanedinitrile, also known as DDHDN, is a chemical compound that has gained attention in recent years due to its potential biomedical applications. DDHDN is a dinitrile compound that has been synthesized through various methods. The compound has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.
作用機序
3,4-Dioxo-2,5-diphenylhexanedinitrile exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to inhibit the activation of NF-κB, leading to a decrease in inflammation and oxidative stress. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to regulate the expression of various genes involved in cell survival and apoptosis.
生化学的および生理学的効果
3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to have various biochemical and physiological effects. Research has shown that 3,4-Dioxo-2,5-diphenylhexanedinitrile has anti-inflammatory and antioxidant effects, leading to a decrease in oxidative stress and inflammation. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to have neuroprotective effects, leading to a decrease in neuronal damage and cell death.
実験室実験の利点と制限
3,4-Dioxo-2,5-diphenylhexanedinitrile has several advantages for lab experiments. The compound is stable and can be synthesized in large quantities, making it readily available for research. 3,4-Dioxo-2,5-diphenylhexanedinitrile is also easily soluble in various solvents, allowing for easy manipulation in experiments. However, 3,4-Dioxo-2,5-diphenylhexanedinitrile has limitations in terms of its potential toxicity and lack of specificity for certain targets.
将来の方向性
There are several future directions for research on 3,4-Dioxo-2,5-diphenylhexanedinitrile. One potential direction is the development of 3,4-Dioxo-2,5-diphenylhexanedinitrile-based drugs for the treatment of various diseases, including neurological disorders and inflammatory conditions. Another potential direction is the investigation of the mechanism of action of 3,4-Dioxo-2,5-diphenylhexanedinitrile, including its interactions with various signaling pathways and gene expression. Additionally, the potential toxicity and side effects of 3,4-Dioxo-2,5-diphenylhexanedinitrile need to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 3,4-Dioxo-2,5-diphenylhexanedinitrile is a chemical compound with potential biomedical applications. The compound has been synthesized through various methods and has been found to have unique biochemical and physiological effects. 3,4-Dioxo-2,5-diphenylhexanedinitrile has potential advantages for lab experiments, but also has limitations and potential toxicity that need to be further investigated. Future research on 3,4-Dioxo-2,5-diphenylhexanedinitrile may lead to the development of new drugs for the treatment of various diseases.
科学的研究の応用
3,4-Dioxo-2,5-diphenylhexanedinitrile has been found to have potential applications in the biomedical field. Research has shown that 3,4-Dioxo-2,5-diphenylhexanedinitrile has anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases. 3,4-Dioxo-2,5-diphenylhexanedinitrile has also been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
10471-29-1 |
|---|---|
製品名 |
3,4-Dioxo-2,5-diphenylhexanedinitrile |
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
3,4-dioxo-2,5-diphenylhexanedinitrile |
InChI |
InChI=1S/C18H12N2O2/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16H |
InChIキー |
WGUBEMUTFOZPGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |
同義語 |
3,4-Dioxo-2,5-diphenylhexanedinitrile |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


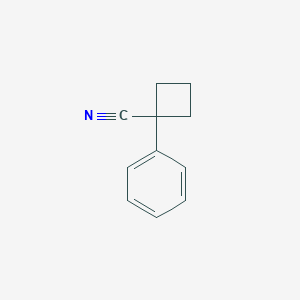

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)


![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
